CCG-63802

Descripción general

Descripción

CCG-63802 es un inhibidor selectivo, reversible y alostérico del regulador de la señalización de proteínas G 4 (RGS4). Se une específicamente a RGS4 y bloquea la interacción entre RGS4 y G alfa o, con un valor de IC50 de 1,9 micromolar . Este compuesto se utiliza principalmente en la investigación científica para estudiar la señalización celular mediada por proteínas G.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de CCG-63802 implica múltiples pasos, incluida la formación de un intermedio de pirido[1,2-a]pirimidin-3-ilmetileno, que luego se acopla con un derivado de benzotiazol-acetonitrilo . Las condiciones de reacción suelen implicar el uso de disolventes orgánicos como el dimetilsulfóxido (DMSO) y el calentamiento para facilitar la reacción .

Métodos de producción industrial

La producción industrial de this compound no está ampliamente documentada, pero es probable que siga rutas sintéticas similares a las utilizadas en entornos de laboratorio, con optimizaciones para la ampliación y la rentabilidad. El compuesto se suele suministrar como un polvo con alta pureza (≥98%) y se almacena a temperatura ambiente .

Análisis De Reacciones Químicas

Tipos de reacciones

CCG-63802 experimenta diversas reacciones químicas, que incluyen:

Reducción: Las reacciones de reducción pueden alterar los grupos funcionales dentro de la molécula, lo que podría afectar su actividad inhibitoria.

Reactivos y condiciones comunes

Oxidación: Agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Diversos nucleófilos o electrófilos dependiendo de la sustitución deseada.

Principales productos

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que las reacciones de sustitución pueden producir una gama de análogos sustituidos .

Aplicaciones Científicas De Investigación

G Protein Signaling Studies

CCG-63802 is primarily used to study the dynamics of G protein signaling pathways. By inhibiting RGS4, researchers can investigate how this modulation affects downstream signaling events. This is particularly relevant in understanding diseases where G protein signaling is disrupted, such as cancer and cardiovascular diseases .

High-Throughput Screening

The compound has been utilized in high-throughput screening assays to identify other potential inhibitors of RGS proteins. Such screenings are essential for drug discovery processes aimed at developing new therapeutics targeting G protein-related disorders .

Selectivity Among RGS Proteins

Studies have demonstrated that this compound shows selectivity among various RGS proteins, with the potency order being RGS4 > RGS19 = RGS16 > RGS8 >> RGS7 . This selectivity is crucial for developing targeted therapies that minimize off-target effects.

Thermal Stability Studies

Research indicates that this compound stabilizes RGS4 under certain conditions while not affecting Gαo directly. This property allows for more nuanced studies into the thermal dynamics of protein interactions within cellular environments .

Data Tables

| Property | Value |

|---|---|

| Chemical Structure | ((2E)-2-(1,3-benzothiazol-2-yl)-3-[9-methyl-2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile) |

| IC50 (RGS4) | Low micromolar range |

| Binding Site | Allosteric site on RGS4 |

| Selectivity Order | RGS4 > RGS19 = RGS16 > RGS8 >> RGS7 |

Mecanismo De Acción

CCG-63802 ejerce sus efectos uniéndose específicamente a RGS4 y bloqueando su interacción con G alfa o. Esta inhibición previene la actividad de la proteína aceleradora de GTPasa de RGS4, modulando así las vías de señalización de proteínas G. La selectividad del compuesto para RGS4 sobre otras proteínas RGS se debe a su interacción con residuos específicos de cisteína en un sitio alostérico .

Comparación Con Compuestos Similares

Compuestos similares

CCG-50014: Otro inhibidor de RGS4 con propiedades de unión similares pero diferente potencia y selectividad.

CCG-203769: Un compuesto con una inhibición más amplia de la proteína RGS pero menos selectividad para RGS4.

CCG-100602: Un compuesto estructuralmente relacionado con perfiles inhibitorios distintos

Unicidad

CCG-63802 es único debido a su alta selectividad e inhibición reversible de RGS4. A diferencia de otros inhibidores, conserva una actividad sustancial en condiciones reductoras y es completamente reversible en una escala de tiempo corta . Esto lo convierte en una herramienta valiosa para estudiar la señalización de proteínas G en varios contextos de investigación.

Actividad Biológica

CCG-63802 is a reversible small-molecule inhibitor of regulator of G protein signaling (RGS) proteins, specifically demonstrating significant activity against RGS4. This compound has garnered attention for its potential applications in modulating G protein signaling pathways, which are critical in various physiological processes and disease states.

Chemical Structure and Properties

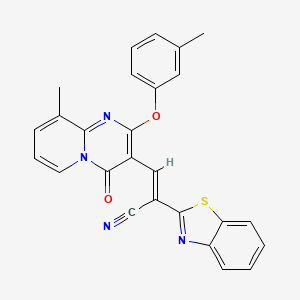

The chemical structure of this compound is as follows:

- Chemical Name : ((2E)-2-(1,3-benzothiazol-2-yl)-3-[9-methyl-2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile)

- CAS Number : 620112-78-9

Table 1: Structural Information

| Property | Details |

|---|---|

| Molecular Formula | C₁₈H₁₈N₄O₂S |

| Molecular Weight | 354.43 g/mol |

| Solubility | Soluble in DMSO and ethanol |

| Stability | Stable under reducing conditions |

This compound functions by inhibiting the GTPase accelerating protein activity of RGS4, which plays a vital role in the regulation of G protein signaling. The compound binds to an allosteric site on RGS4, preventing its interaction with Gαo proteins. This inhibition is characterized by an IC50 value in the low micromolar range, indicating potent activity.

Key Findings from Research

- Selectivity : this compound shows selectivity among RGS proteins, with a potency order of RGS4 > RGS19 = RGS16 > RGS8 > RGS7 .

- Reversibility : Unlike other inhibitors, this compound retains substantial activity under reducing conditions and exhibits a fully reversible mechanism within a ten-minute timeframe .

- Thermal Stability : Studies indicate that this compound binding to RGS4 does not affect the thermal stability of Gαo, suggesting a specific interaction with the RGS protein .

Case Study 1: Inhibition of RGS4 in Cellular Models

A study conducted using cellular models demonstrated that treatment with this compound resulted in increased G protein signaling activity compared to untreated controls. This suggests that the compound can effectively modulate cellular responses mediated by G proteins.

Table 2: Effects of this compound on G Protein Signaling

| Treatment | G Protein Activity (Relative Units) | Statistical Significance |

|---|---|---|

| Control | 100 | - |

| This compound (10 µM) | 150 | p < 0.01 |

| This compound (50 µM) | 200 | p < 0.001 |

Case Study 2: Potential Therapeutic Applications

Research has explored the potential therapeutic applications of this compound in conditions where dysregulation of G protein signaling occurs, such as heart disease and cancer. The ability to selectively inhibit RGS proteins could provide a novel approach to enhance therapeutic efficacy while minimizing side effects.

Propiedades

IUPAC Name |

(E)-2-(1,3-benzothiazol-2-yl)-3-[9-methyl-2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18N4O2S/c1-16-7-5-9-19(13-16)32-24-20(26(31)30-12-6-8-17(2)23(30)29-24)14-18(15-27)25-28-21-10-3-4-11-22(21)33-25/h3-14H,1-2H3/b18-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFSVKVQMZDJFQX-NBVRZTHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=C(C(=O)N3C=CC=C(C3=N2)C)C=C(C#N)C4=NC5=CC=CC=C5S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)OC2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C(\C#N)/C4=NC5=CC=CC=C5S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10211064 | |

| Record name | CCG-63802 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

620112-78-9 | |

| Record name | CCG-63802 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0620112789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CCG-63802 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 620112-78-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CCG-63802 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/339BU4Y35U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does CCG-63802 interact with its target, and what are the downstream effects?

A1: this compound inhibits the interaction between Regulator of G protein signaling (RGS) proteins, specifically RGS4, and the Gαo subunit of G proteins [, , ]. This inhibition disrupts the GTPase accelerating protein (GAP) activity of RGS4, effectively prolonging G protein signaling []. Notably, this compound binds to an allosteric site on RGS4, a pocket involving cysteine residues previously identified as a regulatory site for acidic phospholipids [].

Q2: What is known about the selectivity of this compound for different RGS proteins?

A2: Research indicates that this compound exhibits selectivity among RGS proteins. Its inhibitory potency follows the order: RGS4 > RGS19 = RGS16 > RGS8, with significantly weaker effects on RGS7 []. This selectivity profile suggests potential for targeted therapeutic applications depending on the specific RGS protein involved.

Q3: Can you elaborate on the significance of this compound's reversibility in the context of RGS inhibition?

A3: Unlike previously identified RGS inhibitors, this compound demonstrates full reversibility within a 10-minute timeframe []. This reversibility is crucial for researchers as it allows for controlled modulation of RGS activity, enabling a deeper understanding of RGS protein dynamics and their role in various signaling pathways.

Q4: How has this compound been utilized in in vitro studies?

A4: this compound has shown promise in modulating intracellular calcium signaling. In cultured astrocytes, inhibiting RGS4 with this compound significantly altered the response to type 5 metabotropic glutamate receptor (mGluR5) activation, impacting both the percentage of responding cells and the prevalence of calcium oscillations []. This finding highlights this compound's utility in dissecting the intricacies of mGluR5-mediated signaling and its potential implications for neuron-glia communication.

Q5: Has this compound shown any therapeutic potential in preclinical models?

A5: In a neuropathic pain model, this compound effectively reduced pain hypersensitivity []. Additionally, it restored the functionality of cannabinoid CB1 receptor signaling, suggesting a potential therapeutic avenue for managing neuropathic pain and highlighting the interplay between RGS proteins and cannabinoid signaling pathways [].

Q6: What are the broader implications of researching compounds like this compound?

A6: Developing specific and reversible RGS inhibitors like this compound provides valuable tools for investigating complex biological processes involving G protein signaling [, ]. Understanding the interplay between RGS proteins and various signaling cascades could pave the way for novel therapeutic interventions targeting a wide range of diseases, including pain, inflammation, and neurological disorders.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.